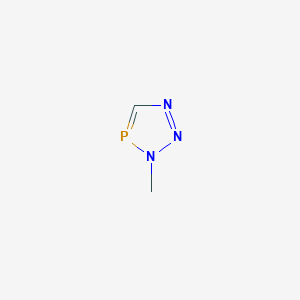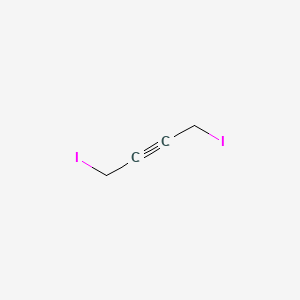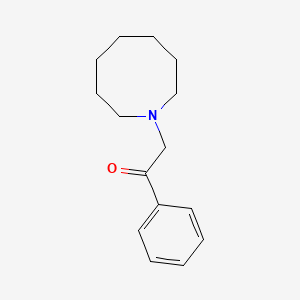![molecular formula C32H38O4 B14307884 Bis[2,6-di(propan-2-yl)phenyl] benzene-1,2-dicarboxylate CAS No. 111671-77-3](/img/structure/B14307884.png)
Bis[2,6-di(propan-2-yl)phenyl] benzene-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[2,6-di(propan-2-yl)phenyl] benzene-1,2-dicarboxylate is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzene-1,2-dicarboxylate core with two 2,6-di(propan-2-yl)phenyl groups attached, making it a complex molecule with interesting chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2,6-di(propan-2-yl)phenyl] benzene-1,2-dicarboxylate typically involves the reaction of 2,6-di(propan-2-yl)phenol with benzene-1,2-dicarboxylic acid under specific conditions. One common method includes the use of a dehydrating agent to facilitate the esterification process. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with the addition of a catalyst like sulfuric acid or p-toluenesulfonic acid to speed up the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and reaction time are crucial for large-scale synthesis. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Bis[2,6-di(propan-2-yl)phenyl] benzene-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation, using reagents like nitric acid, halogens, or sulfuric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Nitro, halo, or sulfonyl derivatives.
Aplicaciones Científicas De Investigación
Bis[2,6-di(propan-2-yl)phenyl] benzene-1,2-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other advanced materials due to its stability and unique chemical properties.
Mecanismo De Acción
The mechanism of action of Bis[2,6-di(propan-2-yl)phenyl] benzene-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and the environment in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Bis(2,6-diisopropylphenyl)imidazolium chloride: Used in organic synthesis and pharmaceutical applications.
1,2-Benzenedicarboxylic acid, bis(2-methylpropyl) ester: Known for its use as a plasticizer in polymer production.
Oxirane, 2,2’-[methylenebis(4,1-phenyleneoxymethylene)]bis-: Utilized in the production of epoxy resins.
Uniqueness
Bis[2,6-di(propan-2-yl)phenyl] benzene-1,2-dicarboxylate stands out due to its unique structural features, which confer specific chemical reactivity and stability
Propiedades
Número CAS |
111671-77-3 |
|---|---|
Fórmula molecular |
C32H38O4 |
Peso molecular |
486.6 g/mol |
Nombre IUPAC |
bis[2,6-di(propan-2-yl)phenyl] benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C32H38O4/c1-19(2)23-15-11-16-24(20(3)4)29(23)35-31(33)27-13-9-10-14-28(27)32(34)36-30-25(21(5)6)17-12-18-26(30)22(7)8/h9-22H,1-8H3 |
Clave InChI |
LJXWYQOKYDLAIM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C(=CC=C1)C(C)C)OC(=O)C2=CC=CC=C2C(=O)OC3=C(C=CC=C3C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{[4-(Methanesulfonyl)benzoyl]oxy}-2-methoxybenzamide](/img/structure/B14307815.png)

![4-Cyanophenyl 4-[(undec-10-enoyl)oxy]benzoate](/img/structure/B14307821.png)

![2,4-Dimethylbicyclo[2.2.2]octan-2-ol](/img/structure/B14307831.png)



![4-Methyl-N-[(phenanthridin-6-YL)methyl]benzene-1-sulfonamide](/img/structure/B14307845.png)

![2-[4-(Hydroxymethyl)-4,5-dihydro-1,3-thiazol-2-yl]phenyl acetate](/img/structure/B14307855.png)
![2,6-Difluoro-N-[(4-octylphenyl)carbamoyl]benzamide](/img/structure/B14307861.png)
